(2S)-2-Hydroxy-N-methylpropanamide
Description
(2S)-2-Hydroxy-N-methylpropanamide is a chiral secondary alcohol and amide derivative with the molecular formula C₅H₁₁NO₂. Its structure features a hydroxyl (-OH) group at the stereogenic C2 position and an N-methyl substituent on the amide nitrogen.
Properties
IUPAC Name |
(2S)-2-hydroxy-N-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-3(6)4(7)5-2/h3,6H,1-2H3,(H,5,7)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWQAQKMWJQTQU-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60915-12-0 | |
| Record name | (2S)-2-hydroxy-N-methylpropanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Hydroxy-N-methylpropanamide typically involves the reaction of (S)-2-hydroxypropanoic acid with methylamine. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. The general reaction scheme is as follows:
(S)−2−Hydroxypropanoicacid+Methylamine→(2S)−2−Hydroxy−N−methylpropanamide+Water
The reaction is usually performed in an aqueous medium, and the product is purified through crystallization or distillation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of biocatalysts to enhance the reaction efficiency and selectivity. Enzymes such as lipases or esterases can be employed to catalyze the reaction under milder conditions, reducing the need for harsh chemicals and high temperatures.
Chemical Reactions Analysis
Types of Reactions: (2S)-2-Hydroxy-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of N-methyl-2-oxopropanamide.
Reduction: The amide group can be reduced to form the corresponding amine, (2S)-2-hydroxy-N-methylpropanamine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkoxy groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: N-methyl-2-oxopropanamide
Reduction: (2S)-2-Hydroxy-N-methylpropanamine
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Scientific Research Applications
1. Chemistry: Chiral Building Block
- Description : The compound serves as a valuable chiral building block in organic synthesis. Its unique stereochemistry allows for the production of enantiomerically pure compounds, which are crucial in pharmaceuticals.
- Application : Used to synthesize more complex molecules that require specific stereochemical configurations.
2. Biology: Enzyme-Substrate Interactions
- Description : (2S)-2-Hydroxy-N-methylpropanamide is utilized in studies involving enzyme-substrate interactions, particularly those related to amide bonds.
- Application : Helps in understanding the kinetics and mechanisms of enzyme action, providing insights into metabolic pathways.
3. Medicine: Pharmaceutical Development
- Description : Ongoing research explores its potential as a precursor for pharmaceutical compounds targeting specific enzymes or receptors.
- Application : Investigated for its role in developing drugs that may have therapeutic applications in various diseases.
4. Industry: Specialty Chemicals
- Description : The compound is used in the production of specialty chemicals and serves as an intermediate in the synthesis of agrochemicals and other fine chemicals.
- Application : Its utility in industrial applications highlights its importance in chemical manufacturing processes.
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound:
1. Study on Enzyme Inhibition
- Objective : To evaluate the inhibitory effects of this compound on specific amine oxidases.
- Findings : Demonstrated potential as an enzyme inhibitor within metabolic pathways, indicating relevance in drug development.
2. Pharmacokinetic Studies
- Objective : Investigate the pharmacokinetics of derivatives.
- Findings : Modifications at the hydroxyl or amide position significantly altered bioavailability and efficacy in vivo.
3. Cancer Research Applications
- Objective : Explore potential therapeutic applications targeting androgen receptors.
- Findings : Identified as a candidate for drug development in oncology, showcasing its relevance in cancer therapies.
Mechanism of Action
The mechanism of action of (2S)-2-Hydroxy-N-methylpropanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, van der Waals forces, and other non-covalent interactions. The hydroxyl and amide groups play crucial roles in these interactions, facilitating binding to active sites and influencing the compound’s overall activity.
Comparison with Similar Compounds
Core Structural Differences
The table below highlights key structural variations among (2S)-2-Hydroxy-N-methylpropanamide and its analogs:
Key Observations :
- This likely impacts solubility and intermolecular interactions.
- Functional Group Variations: Replacing the hydroxyl group with an amino (-NH₂) or methoxy (-OCH₃) group alters polarity and reactivity.
Physicochemical Properties
Molecular Weight and Polarity
Analysis :
Reactivity Trends
- Hydroxyl Group: The -OH group in this compound may undergo esterification or oxidation, unlike amino or methoxy analogs.
- N-Methyl Group : Reduces nucleophilicity at the amide nitrogen, decreasing susceptibility to hydrolysis compared to unsubstituted amides .
Biological Activity
(2S)-2-Hydroxy-N-methylpropanamide, also known as N-methyl-2-hydroxypropanamide, is a compound of significant interest in various fields of biological and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and comparative studies with similar compounds.
Chemical Structure and Properties
The chemical formula for this compound is C4H9NO2. It features a hydroxyl group (-OH) and an amide functional group, which are critical for its biological interactions. The stereochemistry at the second carbon (2S) plays an essential role in its reactivity and biological effects.
The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors. The mechanisms include:
- Enzyme Interactions : The compound can serve as a substrate or inhibitor for specific enzymes, particularly those involving amide bonds. Its hydroxyl and amide groups facilitate hydrogen bonding and van der Waals interactions, enhancing binding affinity to active sites.
- Receptor Binding : It may also interact with biological receptors, influencing signaling pathways through non-covalent interactions.
1. Pharmaceutical Development
Research is ongoing to explore the potential of this compound as a precursor in the synthesis of pharmaceutical compounds. Its unique structure allows for modifications that can lead to biologically active derivatives.
2. Enzyme-Substrate Studies
The compound is utilized in studies involving enzyme-substrate interactions, particularly in understanding the kinetics and mechanisms of enzyme action.
3. Chiral Building Block
Due to its chiral nature, this compound serves as a valuable building block in the synthesis of enantiomerically pure compounds, which are crucial in pharmaceuticals.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Comparison | Biological Activity |
|---|---|---|
| (2R)-2-Hydroxy-N-methylpropanamide | Enantiomer with different activity | Similar but exhibits distinct pharmacological properties |
| N-Methyl-2-oxopropanamide | Oxidized derivative | Different reactivity due to carbonyl group presence |
| (2S)-2-Hydroxy-N-methylpropanamine | Reduced form | Exhibits altered biological activities due to amine group |
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound:
- Study on Enzyme Inhibition : A study demonstrated that this compound could inhibit specific amine oxidases, showcasing its potential as an enzyme inhibitor in metabolic pathways .
- Pharmacokinetic Studies : Research investigating the pharmacokinetics of derivatives has shown that modifications at the hydroxyl or amide position can significantly alter bioavailability and efficacy in vivo .
- Cancer Research Applications : Investigations into cancer therapies have identified this compound as a potential candidate for drug development targeting androgen receptors, indicating its relevance in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
